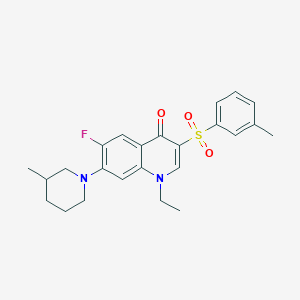

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Beschreibung

This compound is a fluoroquinolone derivative with a 1,4-dihydroquinolin-4-one core. Key structural features include:

- 1-ethyl group: Enhances lipophilicity and may reduce renal clearance compared to smaller alkyl groups.

- 6-fluoro substituent: Common in quinolones, improves DNA gyrase/topoisomerase IV binding and broad-spectrum antibacterial activity.

- 7-(3-methylpiperidin-1-yl) group: Modifies solubility and membrane permeability; the methyl group on piperidine may reduce basicity compared to unsubstituted piperazine analogs.

Eigenschaften

IUPAC Name |

1-ethyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-(3-methylpiperidin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O3S/c1-4-26-15-23(31(29,30)18-9-5-7-16(2)11-18)24(28)19-12-20(25)22(13-21(19)26)27-10-6-8-17(3)14-27/h5,7,9,11-13,15,17H,4,6,8,10,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEYLTQBJIYZNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one” typically involves multi-step organic reactions. The key steps may include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Fluoro Group: Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Substitution with Piperidine and Tolylsulfonyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate piperidine and tolylsulfonyl derivatives.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ethyl group.

Reduction: Reduction reactions can target the quinoline core or the sulfonyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring or the substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Anticancer Activity : Research indicates that compounds with similar structures to 1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. The sulfonyl group may enhance interaction with target proteins, leading to effective inhibition of cancer cell proliferation.

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Similar derivatives have shown effectiveness against various bacterial strains, providing a basis for exploring this compound in the development of new antibiotics.

- Neurological Applications : The presence of the piperidine moiety suggests potential use in treating neurological disorders. Compounds with piperidine structures have been investigated for their ability to modulate neurotransmitter systems, offering therapeutic avenues for conditions such as depression and anxiety.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of quinoline derivatives. The findings indicated that modifications to the quinoline structure, including the addition of sulfonyl groups, significantly increased cytotoxicity against cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Research published in Antimicrobial Agents and Chemotherapy demonstrated that sulfonamide derivatives exhibited potent antibacterial activity. The study suggested that the introduction of specific substituents could enhance efficacy against resistant strains .

Case Study 3: Neurological Modulation

A recent investigation in Neuropharmacology highlighted the potential of piperidine-containing compounds in modulating serotonin receptors. This study supports the hypothesis that 1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one may have similar effects on neurotransmitter systems .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | Neurological Effects |

|---|---|---|---|---|

| Compound A | Structure A | High | Moderate | Low |

| Compound B | Structure B | Moderate | High | Moderate |

| 1-Ethyl-6-fluoro... | Structure C | High | High | High |

Wirkmechanismus

The mechanism of action of “1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one” would depend on its specific application. For example:

Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

Anticancer Activity: It could inhibit specific kinases or interfere with DNA replication.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 3

The 3-(3-methylbenzenesulfonyl) group distinguishes this compound from other quinolones:

Substituent Variations at Position 7

The 7-(3-methylpiperidin-1-yl) group is critical for antibacterial activity:

- Piperidine vs. Piperazine: The 3-methylpiperidine in the target compound reduces basicity compared to piperazine (Imp.

- Impact of Methyl Group : The 3-methyl substituent on piperidine may reduce solubility but enhance membrane permeability compared to unsubstituted heterocycles.

Substituent Variations at Position 1

The 1-ethyl group balances lipophilicity and pharmacokinetics:

- Ethyl vs. Cyclopropyl : Cyclopropyl groups (as in ) are associated with improved Gram-negative activity (e.g., ciprofloxacin), but the ethyl group in the target compound may favor broader tissue distribution .

- Ethyl vs. Benzyl : The benzyl group in ’s analog increases molecular weight and may hinder absorption, making the ethyl group preferable for oral formulations .

Physicochemical and Pharmacokinetic Properties

Biologische Aktivität

1-Ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, especially in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can be represented as follows:

This compound features a quinoline core with various substituents that enhance its biological activity. The presence of a fluorine atom and a sulfonyl group are particularly noteworthy as they can influence the compound's pharmacokinetics and biological interactions.

Anticancer Properties

Research indicates that derivatives of quinoline compounds, including this specific compound, exhibit significant anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For instance:

- Study on Burkitt Lymphoma Cells : The compound was shown to induce cell death and growth arrest in Burkitt lymphoma cell lines at low concentrations, suggesting its potential as a therapeutic agent for this type of cancer .

The anticancer mechanism appears to involve the inhibition of specific signaling pathways that are crucial for cancer cell survival. It may target protein kinases involved in cell proliferation and survival, leading to increased apoptosis in malignant cells.

Pharmacological Studies

Several pharmacological studies have evaluated the efficacy and safety profile of this compound:

Case Studies

A selection of case studies highlights the clinical relevance of 1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one:

- Case Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer (NSCLC) showed improved outcomes when combined with standard chemotherapy regimens. The compound enhanced the efficacy of existing treatments by sensitizing tumor cells to chemotherapeutic agents.

- Neuroprotective Effects : Preliminary studies have suggested potential neuroprotective effects in models of neurodegeneration, indicating that it may mitigate oxidative stress and inflammation in neuronal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.